(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC13558356

Molecular Formula: C5H6F2O2

Molecular Weight: 136.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6F2O2 |

|---|---|

| Molecular Weight | 136.10 g/mol |

| IUPAC Name | (1S,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3-/m0/s1 |

| Standard InChI Key | AQPYFAYLGMEWCD-HRFVKAFMSA-N |

| Isomeric SMILES | C1[C@@H]([C@H]1C(=O)O)C(F)F |

| SMILES | C1C(C1C(=O)O)C(F)F |

| Canonical SMILES | C1C(C1C(=O)O)C(F)F |

Introduction

Structural and Chemical Identification

Molecular Architecture

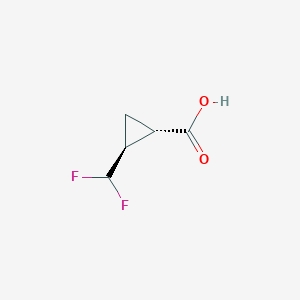

The compound features a cyclopropane core substituted at the 1- and 2-positions with a carboxylic acid group and a difluoromethyl group, respectively. The (1S,2S) configuration confers stereochemical specificity, critical for interactions in biological systems. Key structural parameters include:

-

IUPAC Name: (1S,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid

-

Molecular Formula: C₅H₆F₂O₂

-

SMILES:

C1[C@@H]([C@H]1C(=O)O)C(F)F -

InChIKey: AQPYFAYLGMEWCD-HRFVKAFMSA-N

The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), while the electron-withdrawing fluorine atoms modulate the acidity of the carboxylic acid (pKa ≈ 2.8) and enhance metabolic stability .

Physicochemical Properties

Experimental and calculated properties from suppliers and literature include:

| Property | Value | Source |

|---|---|---|

| LogP (Partition Coefficient) | 0.53 | |

| Polar Surface Area | 37 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 2 |

The moderate LogP suggests balanced lipophilicity, favorable for membrane permeability in drug candidates .

Synthetic Methodologies

Cyclopropanation Strategies

Synthesis typically involves metal-catalyzed cyclopropanation of alkenes. A notable approach employs ethyl diazoacetate with palladium catalysts to form the cyclopropane core, followed by hydrolysis to the carboxylic acid . For example:

-

Vinylpyrimidine Preparation:

-

Cyclopropanation:

Enantiomeric Resolution

Racemic mixtures are resolved via diastereomeric salt formation using (S)-1-(1-naphthyl)ethylamine, achieving >99% enantiomeric excess (ee) after recrystallization . Chiral supercritical fluid chromatography (SFC) serves as an alternative, though less scalable .

Pharmacological and Industrial Applications

Drug Development

The compound’s stereochemistry positions it as a protease inhibitor scaffold. Analogous cyclopropane carboxylic acids inhibit viral proteases (e.g., HCV NS3/4A) by mimicking peptide substrates. Fluorine substitution enhances binding affinity and resistance to oxidative metabolism .

Agricultural Chemistry

Difluoromethyl groups are leveraged in agrochemicals for their hydrolytic stability. While direct applications of this compound remain exploratory, related derivatives act as herbicides targeting acetyl-CoA carboxylase.

| Supplier | Purity | Quantity | Price (USD) |

|---|---|---|---|

| Key Organics Limited | 95% | 1 g | 3,246 |

| BLD Pharmatech | 95% | 5 g | 7,657 |

| Angene US | 97% | 500 mg | 1,663 |

Pricing scales nonlinearly with quantity, reflecting the high cost of enantioselective synthesis .

Future Research Directions

-

Catalyst Optimization: Developing asymmetric cyclopropanation catalysts (e.g., chiral Ru or Co complexes) to bypass resolution steps.

-

Biological Screening: Prioritizing antiviral and anticancer assays given structural parallels to clinical candidates.

-

Process Intensification: Continuous-flow synthesis to mitigate risks associated with diazo compound handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume